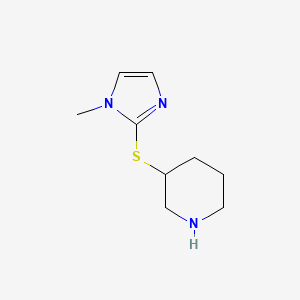![molecular formula C16H20O4 B12943197 Methyl 4-(4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl)benzoate](/img/structure/B12943197.png)
Methyl 4-(4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-(hydroxymethyl)-2-oxabicyclo[222]octan-1-yl)benzoate is a complex organic compound featuring a bicyclic structure
Vorbereitungsmethoden
The synthesis of Methyl 4-(4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl)benzoate involves several steps. One common synthetic route includes the reaction of a benzoic acid derivative with a bicyclic alcohol under esterification conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux to ensure complete conversion. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Methyl 4-(4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Methyl 4-(4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl)benzoate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. Pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other bicyclic esters and benzoate derivatives. Compared to these, Methyl 4-(4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl)benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it an important subject of study for chemists, biologists, and medical researchers.
Eigenschaften
Molekularformel |
C16H20O4 |
|---|---|
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
methyl 4-[4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl]benzoate |
InChI |
InChI=1S/C16H20O4/c1-19-14(18)12-2-4-13(5-3-12)16-8-6-15(10-17,7-9-16)11-20-16/h2-5,17H,6-11H2,1H3 |
InChI-Schlüssel |
YFKJBTBPPLHXLG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C23CCC(CC2)(CO3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Methoxybenzo[d]oxazol-2-yl)-3-phenyl-2,5-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12943114.png)




![Methyl furo[3,2-b]pyridine-2-carboxylate](/img/structure/B12943132.png)








